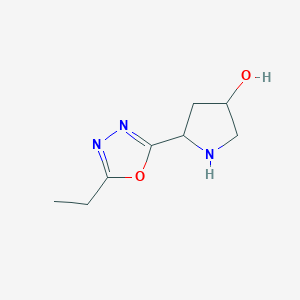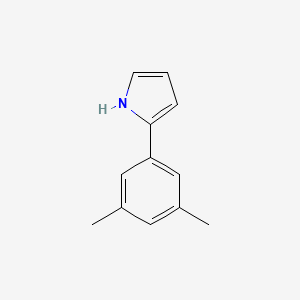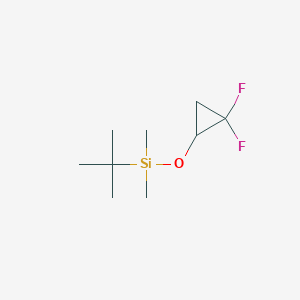
Tert-butyl(2,2-difluorocyclopropoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl(2,2-difluorocyclopropoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, a difluorocyclopropoxy group, and a dimethylsilane group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2,2-difluorocyclopropoxy)dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 2,2-difluorocyclopropanol in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like methylene chloride under controlled temperature conditions to ensure high yield and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl(2,2-difluorocyclopropoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the difluorocyclopropoxy group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of simpler silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and alcohols. Conditions typically involve the use of polar aprotic solvents and mild temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.
Oxidation Reactions: Products include silanol derivatives.
Reduction Reactions: Products include simpler silane compounds.
Wissenschaftliche Forschungsanwendungen
Tert-butyl(2,2-difluorocyclopropoxy)dimethylsilane has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which tert-butyl(2,2-difluorocyclopropoxy)dimethylsilane exerts its effects involves the interaction of its functional groups with specific molecular targets. The difluorocyclopropoxy group can form strong interactions with biological molecules, enhancing the compound’s stability and activity. The dimethylsilane group provides hydrophobic characteristics, influencing the compound’s solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl(2-iodoethoxy)dimethylsilane
- Tert-butyl(2-chloroethoxy)dimethylsilane
- Tert-butyl(2-ethynylphenoxy)dimethylsilane
Uniqueness
Tert-butyl(2,2-difluorocyclopropoxy)dimethylsilane is unique due to the presence of the difluorocyclopropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity compared to similar compounds with different substituents .
Eigenschaften
Molekularformel |
C9H18F2OSi |
|---|---|
Molekulargewicht |
208.32 g/mol |
IUPAC-Name |
tert-butyl-(2,2-difluorocyclopropyl)oxy-dimethylsilane |
InChI |
InChI=1S/C9H18F2OSi/c1-8(2,3)13(4,5)12-7-6-9(7,10)11/h7H,6H2,1-5H3 |
InChI-Schlüssel |
IYWXHBXESTVJCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CC1(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



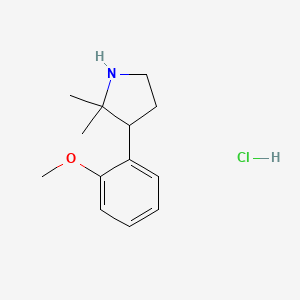


![3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11715423.png)
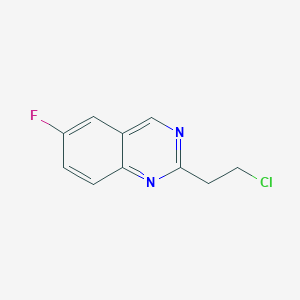
![1-[2-(benzylamino)-2-oxoethyl]-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715426.png)

![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B11715439.png)

formamide](/img/structure/B11715455.png)
